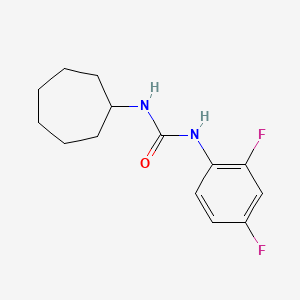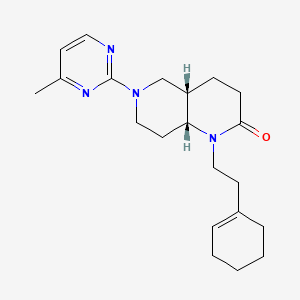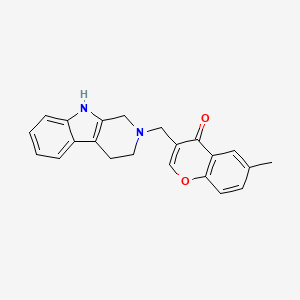![molecular formula C21H27N5O2 B5403522 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as MPP, is a pyrimidine-based compound that has attracted attention due to its potential pharmaceutical applications. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is not fully understood, but it is believed to act as a dopamine receptor antagonist. 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to bind to dopamine receptors in the brain, which can result in a decrease in dopamine release and an inhibition of dopamine-mediated signaling pathways. This mechanism of action is believed to be responsible for the effects of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine on behavior and cognition.
Biochemical and Physiological Effects:
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine receptors, 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has also been shown to have an effect on the immune system, where it has been shown to modulate the activity of immune cells. Additionally, 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to have an effect on the cardiovascular system, where it has been shown to decrease blood pressure and heart rate.
実験室実験の利点と制限
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the primary advantages of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is its high potency and specificity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. Additionally, 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has a relatively long half-life, which allows for sustained effects in in vitro and in vivo experiments. However, 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine also has a number of limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are a number of future directions for the study of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. One area of future research is the development of new drugs based on the structure of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been used as a lead compound for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Additionally, future research may focus on the role of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine in the pathophysiology of various diseases, including Parkinson's disease, schizophrenia, and cancer. Finally, future research may focus on the development of new methods for synthesizing 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds, with the goal of improving yield, purity, and scalability.
合成法
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine can be synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethoxypyrimidine with piperidine and piperazine in the presence of a base. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to form 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. The synthesis of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been optimized to increase yield and purity, and the compound can be obtained in sufficient quantities for research purposes.
科学的研究の応用
4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been studied for its potential applications in various areas of scientific research. One of the primary applications of 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is in the field of neuroscience, where it has been shown to have an effect on dopamine receptors in the brain. 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been studied for its potential applications in drug discovery, where it has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-8-4-3-7-17(18)20(27)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-5-2-6-12-26/h3-4,7-10H,2,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSNSHBDQDGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5403492.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)

![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)